molecular formula C14H16FNO3 B597902 N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one CAS No. 1211594-21-6

N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one

Cat. No.: B597902
CAS No.: 1211594-21-6
M. Wt: 265.284
InChI Key: YYGPYBIGAQSMOJ-UHFFFAOYSA-N
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Description

N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the N-Boc (tert-butoxycarbonyl) protecting group and the fluorine atom in the structure can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline precursor.

    Fluorination: Introduction of the fluorine atom at the 7-position of the quinoline ring can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Reduction: The quinoline ring is then reduced to form the 3,4-dihydroquinoline derivative. This can be done using hydrogenation or other reducing agents.

    Boc Protection: The N-Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 7-position.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluorine atom and the N-Boc group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-3,4-dihydroquinoline-4(2H)-one: Lacks the fluorine atom, which may result in different reactivity and biological properties.

    7-Fluoroquinoline: Lacks the N-Boc group and the dihydro structure, leading to different chemical behavior.

    N-Boc-quinoline-4(2H)-one: Lacks both the fluorine atom and the dihydro structure.

Uniqueness

N-Boc-7-fluoro-3,4-dihydroquinoline-4(2H)-one is unique due to the combination of the N-Boc protecting group, the fluorine atom, and the dihydroquinoline structure. This combination can result in unique chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

tert-butyl 7-fluoro-4-oxo-2,3-dihydroquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGPYBIGAQSMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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